GSK737

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

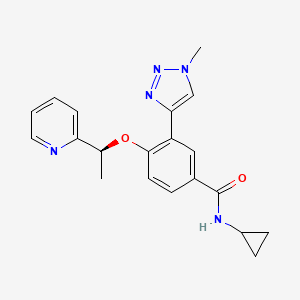

C20H21N5O2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide |

InChI |

InChI=1S/C20H21N5O2/c1-13(17-5-3-4-10-21-17)27-19-9-6-14(20(26)22-15-7-8-15)11-16(19)18-12-25(2)24-23-18/h3-6,9-13,15H,7-8H2,1-2H3,(H,22,26)/t13-/m0/s1 |

InChI Key |

NTLLKKOHPKDCSW-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)OC2=C(C=C(C=C2)C(=O)NC3CC3)C4=CN(N=N4)C |

Canonical SMILES |

CC(C1=CC=CC=N1)OC2=C(C=C(C=C2)C(=O)NC3CC3)C4=CN(N=N4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Technical Guide to GSK737: A Chemical Probe for BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK737 is a chemical probe targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable selectivity for BRD4. As a member of the BET family, BRD4 is a critical epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. Its involvement in various cancers and inflammatory diseases has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols, and its effects on relevant signaling pathways.

Biochemical and Cellular Characterization of this compound

This compound has been characterized as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4.

Binding Affinity and Selectivity

This compound exhibits preferential binding to the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1). Published data indicates a pIC50 of 7.3 for BRD4 BD2 and 5.3 for BRD4 BD1, which translates to a 100-fold selectivity for BD2.[1] This selectivity is a key feature of this compound, allowing for the specific investigation of the biological functions of the BD2 domain of BRD4.

| Target | pIC50 | IC50 (nM) | Selectivity (fold) |

| BRD4 BD2 | 7.3 | 50 | 100x vs BD1 |

| BRD4 BD1 | 5.3 | 5000 | - |

| Table 1: In vitro binding affinity of this compound for BRD4 bromodomains.[1] |

Pharmacokinetics

Initial studies have indicated that this compound possesses favorable pharmacokinetic properties in rats, including low clearance and good solubility and permeability.[1] These characteristics suggest its potential for use in in vivo studies.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the effective use of this compound as a chemical probe.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

This assay is commonly used to measure the binding affinity of inhibitors to BRD4 bromodomains.

-

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody) bound to a His-tagged BRD4 bromodomain and an acceptor fluorophore (e.g., biotinylated histone peptide labeled with streptavidin-allophycocyanin). Inhibition of the BRD4-histone interaction by this compound disrupts FRET, leading to a decrease in the acceptor signal.

-

Protocol Outline:

-

Reagents: His-tagged BRD4 BD1 or BD2 protein, biotinylated histone H4 peptide (acetylated), terbium-labeled anti-His antibody, streptavidin-allophycocyanin (SA-APC), and this compound.

-

Incubate BRD4 protein with varying concentrations of this compound.

-

Add the biotinylated histone peptide and the TR-FRET detection reagents.

-

Incubate to allow for binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate IC50 values from the dose-response curves.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding

AlphaScreen is another proximity-based assay suitable for high-throughput screening of BRD4 inhibitors.

-

Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a biotinylated histone peptide (bound to streptavidin-coated donor beads) and a GST-tagged BRD4 bromodomain (bound to anti-GST antibody-coated acceptor beads). Inhibition by this compound separates the beads, leading to a loss of signal.

-

Protocol Outline:

-

Reagents: GST-tagged BRD4 BD1 or BD2 protein, biotinylated histone H4 peptide (acetylated), streptavidin-coated donor beads, anti-GST antibody-coated acceptor beads, and this compound.

-

Incubate BRD4 protein with varying concentrations of this compound.

-

Add the biotinylated histone peptide.

-

Add the donor and acceptor beads.

-

Incubate in the dark to allow for bead association.

-

Read the AlphaScreen signal on a compatible plate reader.

-

Determine IC50 values from the resulting dose-response curves.

-

Cellular Assays

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with BRD4 in a cellular context.

-

Principle: The binding of a ligand (this compound) to its target protein (BRD4) can increase the thermal stability of the protein. This increased stability is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble BRD4 remaining.

-

Protocol Outline:

-

Treat cultured cells with this compound or vehicle control.

-

Harvest and lyse the cells.

-

Heat the cell lysates at a range of temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing soluble proteins.

-

Analyze the amount of soluble BRD4 by Western blotting or other quantitative methods.

-

Generate a melting curve to determine the shift in thermal stability.

-

Western Blotting for Downstream Target Modulation

This technique is used to assess the effect of this compound on the expression of BRD4-regulated proteins.

-

Protocol Outline:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., c-Myc, p21) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to a detection enzyme.

-

Visualize and quantify the protein bands.

-

Signaling Pathways and Experimental Workflows

This compound, by inhibiting BRD4, is expected to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.

BRD4-Mediated Gene Transcription

BRD4 plays a crucial role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters. Inhibition of BRD4 by this compound is expected to disrupt this process, leading to the downregulation of BRD4 target genes.

Downstream Effects on Cell Cycle and Apoptosis

A primary downstream effector of BRD4 is the proto-oncogene c-Myc, a key regulator of cell proliferation. Inhibition of BRD4 by this compound is anticipated to lead to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis. Another important cell cycle regulator, p21, can be upregulated upon BRD4 inhibition.

Experimental Workflow for Assessing Cellular Effects

A typical workflow to investigate the cellular consequences of BRD4 inhibition by this compound would involve a series of integrated assays.

Conclusion

This compound is a valuable chemical probe for dissecting the specific functions of the BRD4 BD2 domain. Its selectivity and favorable pharmacokinetic profile make it a useful tool for both in vitro and in vivo investigations into the roles of BRD4 in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately contributing to a deeper understanding of BET protein biology and the development of novel therapeutics.

References

A Technical Guide to the Biological Function and Therapeutic Targeting of BRD4's Second Bromodomain (BD2)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate gene expression in health and disease. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins. While structurally similar, these domains possess distinct, non-redundant biological functions. Pan-BET inhibitors, which target both bromodomains, have shown therapeutic promise but are often limited by on-target toxicities, such as thrombocytopenia and gastrointestinal issues.[1] This has spurred the development of inhibitors that selectively target either BD1 or BD2. Selective inhibition of BRD4's second bromodomain, BD2, has emerged as a compelling therapeutic strategy, particularly in fibrosis, inflammation, and certain cancers, by modulating specific transcriptional programs with a potentially improved safety profile. This guide provides an in-depth technical overview of the biological functions of BRD4 BD2, the rationale for its selective inhibition, the signaling pathways it modulates, and the experimental methodologies used to study its activity.

Introduction to BRD4 and its Bromodomains

Bromodomain-containing protein 4 (BRD4) is a member of the BET family of epigenetic readers, which also includes BRD2, BRD3, and the testis-specific BRDT.[2] These proteins play a pivotal role in translating epigenetic marks into transcriptional outcomes. BRD4 is characterized by a modular architecture consisting of two N-terminal tandem bromodomains (BD1 and BD2), an extra-terminal (ET) domain, and a C-terminal domain (CTD).[3]

-

Bromodomains (BD1 and BD2): These are ~110 amino acid modules that recognize and bind to acetylated lysine residues on histone tails (e.g., H3K122Ac) and non-histone proteins, thereby tethering BRD4 to active chromatin regions.[4][5][6]

-

C-Terminal Domain (CTD): This domain is unique to BRD4 and BRDT and is crucial for recruiting the Positive Transcription Elongation Factor b (p-TEFb) complex.[3] This interaction leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and the expression of target genes, including key oncogenes like MYC.[2][3]

While both bromodomains bind acetylated lysine, they exhibit different binding preferences and are involved in distinct protein-protein interactions, leading to divergent biological functions.[7][8] BD1 is considered the primary anchor for chromatin binding, while BD2 is more involved in recruiting specific transcriptional co-regulators.[7][9]

The Distinct Biological Functions of BRD4 BD2

Emerging evidence highlights that the two bromodomains of BRD4 are not functionally redundant. While BD1 is primarily responsible for tethering BRD4 to chromatin, BD2 plays a more specialized role in protein-protein interactions and the recruitment of transcriptional machinery required for the rapid induction of specific gene sets, particularly in response to stimuli.[7]

Key functions attributed to BD2 include:

-

Recruitment of Transcription Factors: BD2 can interact with acetylated non-histone proteins, such as the transcription factor TWIST, to facilitate transcriptional activation. In this context, BD1 anchors the complex to chromatin while BD2 recruits TWIST.[8][9]

-

Modulation of Inflammatory Gene Expression: The induction of inflammatory genes in response to stimuli like cytokines requires both BD1 and BD2.[7] BD2 is critical for the recruitment of BET proteins to facilitate the rapid expression of these genes.[7] It achieves this in part by interacting with acetylated RELA/p65, a key component of the NF-κB signaling pathway.[4]

-

Role in Disease-Specific Pathways: Selective inhibition of BD2 has demonstrated efficacy in models of fibrosis and endothelial-mesenchymal transition (EndoMT), processes where BD1 inhibition is less effective.[10][11] This suggests BD2 drives specific pathological gene expression programs.

-

Kinase Activity: Recent studies have mapped the intrinsic kinase activity of BRD4 to a region that spans the second bromodomain (BD2), the B motif, and the BID domain. This kinase function contributes to the phosphorylation of substrates like RNA Polymerase II.[12]

Rationale for Selective BRD4 BD2 Inhibition

The development of pan-BET inhibitors has been a significant advance, but their clinical utility has been hampered by dose-limiting toxicities.[1] Since these toxicities may be linked to the housekeeping functions mediated by BD1-dependent chromatin binding, selectively targeting BD2 offers a compelling therapeutic hypothesis:

-

Improved Therapeutic Index: By sparing BD1's primary chromatin anchoring function, BD2-selective inhibitors may avoid the broad transcriptional disruption that leads to on-target toxicities like myelosuppression.[10][13]

-

Targeting Disease-Specific Mechanisms: As BD2 is implicated in stimulus-induced and pathological gene expression, its selective inhibition allows for precise targeting of disease pathways (e.g., fibrosis, inflammation) while leaving steady-state gene expression largely intact.[7][11]

-

Distinct Downstream Effects: Studies comparing pan-BET, BD1-selective, and BD2-selective inhibitors have confirmed that they produce different cellular phenotypes. For instance, BD1 inhibitors tend to phenocopy pan-BET inhibitors in cancer models, whereas BD2 inhibitors are more effective in models of inflammation.[7]

Signaling Pathways Modulated by BRD4 BD2 Inhibition

Selective inhibition of BRD4 BD2 disrupts specific signaling cascades implicated in pathology.

4.1 The TGFβ1-ZEB1 Pathway in Endothelial-Mesenchymal Transition (EndoMT) In vascular biology, EndoMT is a critical process in the development of vein graft failure. BRD4, specifically through its BD2 domain, is a key determinant of TGFβ1-induced EndoMT.[11] Inhibition of BD2 abrogates the TGFβ1-stimulated increase of the transcription factor ZEB1, a master regulator of EndoMT, thereby preventing the transition of endothelial cells to a mesenchymal phenotype.[11]

4.2 The BRD4/FoxM1/Plk1 Axis in Fibrosis In conditions like Thyroid Eye Disease (TED), pathological fibrosis is driven by the overexpression of BRD4.[10][14] BRD4 modulates the profibrotic process through interaction with Forkhead Box M1 (FoxM1) and its downstream target, Polo-like kinase 1 (Plk1). Selective BD2 inhibition with compounds like ABBV-744 has been shown to exert potent anti-fibrotic effects by downregulating this axis.[10][14]

4.3 The NF-κB Pathway in Inflammation BRD4 is a critical co-activator of NF-κB-dependent transcription. The BD2 domain of BRD4 directly binds to acetylated lysine-310 on the RELA/p65 subunit of NF-κB.[4] This interaction is essential for the transcription of pro-inflammatory genes.[6][15] Selective BD2 inhibition can disrupt this interaction, suppressing the inflammatory response without affecting the basal activity of NF-κB.

Quantitative Analysis of BRD4 BD2 Inhibitors

The development of chemical probes has been instrumental in dissecting the function of BD2. These inhibitors are characterized by their potency (IC50 or Kd) and selectivity for BD2 over BD1 and other non-BET bromodomains.

| Compound | Target | BRD4 BD1 (IC50/Kd) | BRD4 BD2 (IC50/Kd) | Selectivity (BD1/BD2) | Reference |

| ABBV-744 | BD2-Selective | ~2,100 nM (IC50) | 4-18 nM (IC50) | >100-fold | [10][16] |

| GSK046 (iBET-BD2) | BD2-Selective | >10,000 nM (IC50) | 49 nM (IC50) | >200-fold | [16][17] |

| GSK217 | BD2-Selective | - | - | ~300-fold | [18] |

| BY27 | BD2-Selective | - | 14.2 nM (Ki) | - | [18] |

| CDD-1102 | BD2-Selective | >7,500 nM (IC50) | 25 nM (IC50) | >300-fold | [18] |

| (+)-JQ1 | Pan-BET | 77 nM (IC50) | 33 nM (IC50) | ~2.3-fold | [19] |

| I-BET151 | Pan-BET | 250 nM (IC50) | 500 nM (IC50) | ~0.5-fold | [20][21] |

Note: IC50/Kd values can vary based on the assay format (e.g., TR-FRET, AlphaScreen). Data are compiled for comparative purposes.

Cellular and Phenotypic Consequences of BD2 Inhibition

Selective inhibition of BRD4 BD2 leads to distinct cellular outcomes compared to pan-BET inhibition.

| Phenotypic Effect | Observation with Selective BD2 Inhibition | Comparison to Pan-BET Inhibition | Reference |

| Fibrosis | Potent anti-fibrotic effects in orbital fibroblasts. | BD2 inhibitor ABBV-744 showed superior anti-fibrotic effects and safety compared to JQ1. | [10][14] |

| EndoMT | Abrogates TGFβ1-induced EndoMT and mitigates neointimal formation in vivo. | BD2-selective inhibition blocked EndoMT, whereas BD1-selective inhibition did not. | [11] |

| Inflammation | Ameliorates inflammatory disease in preclinical models by suppressing stimulus-induced gene expression. | BD2 inhibitors are predominantly effective in inflammatory models, while BD1 inhibitors are more effective in cancer models. | [7] |

| Cell Proliferation | Minimal cytotoxicity at effective anti-fibrotic concentrations. | Pan-BET inhibitor JQ1 significantly lowered cell proliferation, whereas ABBV-744 did not at comparable doses. | [10] |

| Gene Expression | Specifically alters the expression of genes induced by inflammatory stimuli, with minimal effect on baseline expression. | Pan-BET inhibitors cause broad changes to both steady-state and induced gene expression. | [7] |

Key Experimental Methodologies

A multi-step approach is required to validate the selectivity and biological function of a BRD4 BD2 inhibitor.

7.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This biochemical assay is used to determine the binding affinity (IC50) of an inhibitor to an isolated bromodomain.

-

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-tag antibody bound to a tagged bromodomain protein (donor) and a fluorescently-labeled acetylated histone peptide (acceptor). An inhibitor competes with the peptide, reducing the FRET signal.

-

Protocol Outline:

-

Reagents: Recombinant His-tagged BRD4 BD2 protein, biotinylated H4 acetylated peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor).

-

Incubate the BRD4 BD2 protein with a serial dilution of the test inhibitor.

-

Add the histone peptide and the donor/acceptor pair.

-

Incubate to allow for binding equilibrium.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).

-

Calculate the ratio of the two signals and plot against inhibitor concentration to determine the IC50 value.[22]

-

7.2 NanoBRET™ Target Engagement Assay This live-cell assay quantifies the engagement of an inhibitor with its target protein inside the cell.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused BRD4 protein (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain's active site (acceptor). A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[20][21][23]

-

Protocol Outline:

-

Cell Preparation: Seed HEK293 cells transiently expressing a NanoLuc-BRD4(BD2) fusion protein into a 384-well plate.[20]

-

Tracer Addition: Pre-treat the cells with the NanoBRET™ BRD Tracer.

-

Compound Treatment: Add a serial dilution of the test inhibitor to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Signal Detection: Add the Nano-Glo® Substrate to measure luminescence. Read the plate using a luminometer capable of simultaneously detecting donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.[20][23]

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50.

-

7.3 RNA-Sequencing (RNA-seq) This technique provides a global view of the transcriptomic changes induced by BD2 inhibition.

-

Principle: RNA-seq measures the abundance of RNA transcripts in a sample at a given moment, allowing for the identification of differentially expressed genes following inhibitor treatment.

-

Protocol Outline:

-

Cell Treatment: Culture relevant cells (e.g., primary fibroblasts, cancer cell lines) and treat with the BD2 inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 3-24 hours).[24][25]

-

RNA Extraction: Lyse the cells and perform total RNA extraction and purification. Assess RNA quality and quantity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA or total RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq).[24]

-

Data Analysis: Align sequenced reads to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated by the inhibitor.[26][27] Subsequent pathway and gene ontology (GO) analysis can reveal the biological processes affected.

-

7.4 5-ethynyl-2'-deoxyuridine (EdU) Cell Proliferation Assay This assay measures DNA synthesis as an indicator of cell proliferation.

-

Principle: EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. It is then detected via a click chemistry reaction with a fluorescent azide, allowing for quantification of proliferating cells.

-

Protocol Outline:

-

Cell Treatment: Seed cells and treat with the BD2 inhibitor, a positive control (e.g., a pan-BET inhibitor), and a vehicle control for a desired period (e.g., 48 hours).[14]

-

EdU Labeling: Add EdU to the cell culture medium and incubate for a short period (e.g., 2 hours) to label cells in the S-phase.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based solution.

-

Detection: Add the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide).

-

Imaging and Analysis: Image the cells using fluorescence microscopy. The percentage of EdU-positive cells is determined by counting the number of green-fluorescent nuclei relative to the total number of cells (e.g., counterstained with Hoechst).[10]

-

Conclusion and Future Directions

The selective inhibition of BRD4's second bromodomain represents a nuanced and promising frontier in epigenetic therapy. By dissecting the distinct functions of BRD4's two bromodomains, researchers have uncovered a strategy to target pathological gene transcription programs in fibrosis, inflammation, and cancer, while potentially mitigating the toxicities associated with broader pan-BET inhibition.[7][10][13] The efficacy of BD2-selective inhibitors in preclinical models underscores the therapeutic potential of this approach.

Future research will focus on several key areas:

-

Clinical Translation: Advancing the most promising BD2-selective inhibitors into clinical trials to validate their efficacy and safety profile in human patients.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to BD2-targeted therapy.

-

Combination Therapies: Exploring the synergistic potential of combining BD2 inhibitors with other targeted agents to overcome resistance and enhance therapeutic outcomes.

-

Expanding Therapeutic Areas: Investigating the role of BRD4 BD2 in other pathologies, such as neurodegenerative and metabolic diseases, to broaden the applicability of this therapeutic strategy.

Continued development of highly selective chemical probes and a deeper understanding of the context-dependent functions of BRD4 BD2 will be critical to fully realizing the potential of this targeted epigenetic approach.

References

- 1. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer [ideas.repec.org]

- 2. BET inhibitor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. The BD2 domain of BRD4 is a determinant in EndoMT and vein graft neointima formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP-0108A is a moderation selectively BRD4 BD2 inhibitor with potential AML tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. glpbio.com [glpbio.com]

- 18. Bromodomain compound (inhibitors, agonists)-ProbeChem.com [probechem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NanoBRET® Bromodomain/Histone Interaction Assays [promega.jp]

- 24. Dissecting the Role of BET Bromodomain Proteins BRD2 and BRD4 in Human NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]

GSK737: A Technical Guide for Cancer Research Professionals

An In-depth Overview of the Potent and Selective BET Bromodomain Inhibitor GSK737 for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available preclinical data, and the general experimental protocols relevant to its study in cancer research.

Core Concepts: Targeting BET Bromodomains in Oncology

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to promoters and enhancers of key oncogenes and pro-inflammatory genes. BRD4, in particular, is a well-validated cancer target due to its role in driving the expression of oncogenes such as c-MYC.

Each BET protein contains two tandem bromodomains, BD1 and BD2. While structurally similar, they are thought to have distinct functional roles. The development of selective inhibitors for either BD1 or BD2 allows for a more nuanced investigation of their individual contributions to disease pathology and may offer a therapeutic window with an improved safety profile compared to pan-BET inhibitors.

This compound: A Selective BD2 Inhibitor

This compound emerged from a medicinal chemistry effort to develop potent, selective, and highly soluble BET BD2 inhibitors.[1] Its selectivity for BD2 over BD1 suggests it may have a distinct biological profile and therapeutic potential compared to pan-BET inhibitors.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species | Notes |

| pIC50 (BRD4 BD1) | 5.3 | In vitro | Biochemical assay |

| pIC50 (BRD4 BD2) | 7.3 | In vitro | Biochemical assay, indicating ~100-fold selectivity for BD2 over BD1. |

| Pharmacokinetics | Low clearance, good solubility and permeability | Rat | In vivo studies. |

Mechanism of Action and Signaling Pathways

As a selective BRD4 BD2 inhibitor, this compound is hypothesized to exert its anti-cancer effects by disrupting the interaction between BRD4 and acetylated histones at specific gene loci. This leads to the downregulation of key oncogenic and pro-inflammatory transcriptional programs. While specific downstream targets of this compound are not yet fully elucidated in publicly available literature, the known functions of BRD4 BD2 inhibition suggest effects on pathways regulating cell proliferation, survival, and inflammation.

A primary downstream target of BRD4 inhibition is the c-MYC oncogene. By displacing BRD4 from the c-MYC promoter and enhancer regions, BET inhibitors effectively suppress its transcription, leading to cell cycle arrest and apoptosis in various cancer models.

Caption: Proposed mechanism of action for this compound in c-MYC downregulation.

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary literature from its developers. However, for researchers initiating studies with this compound, the following standard methodologies are recommended for its characterization.

In Vitro Binding Affinity Assays

Objective: To determine the binding affinity and selectivity of this compound for BET bromodomains.

Methodology: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Reagents: Recombinant human BRD4 BD1 and BD2 proteins, a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), a Europium-labeled anti-histone antibody, and a Streptavidin-conjugated acceptor fluorophore.

-

Procedure:

-

Incubate the BRD4 bromodomain, biotinylated histone peptide, and this compound at varying concentrations in an assay buffer.

-

Add the Europium-labeled antibody and Streptavidin-conjugated acceptor.

-

After incubation, read the plate on a TR-FRET enabled plate reader.

-

-

Data Analysis: The TR-FRET signal is inversely proportional to the binding of this compound. IC50 values are calculated from the dose-response curves.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells of interest (e.g., acute myeloid leukemia, multiple myeloma, or other c-MYC dependent lines) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values.

Target Engagement and Downstream Signaling Analysis

Objective: To confirm that this compound engages BRD4 in cells and modulates downstream signaling pathways.

Methodology: Western Blotting.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

-

Lysate Preparation: Harvest and lyse the cells to extract total protein.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the dose- and time-dependent effects of this compound on protein expression levels.

Caption: General experimental workflow for the preclinical characterization of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the specific roles of BRD4 BD2 in cancer biology. Its high potency and selectivity offer a means to dissect the functions of the two BET bromodomains. Further research is needed to fully characterize its anti-tumor activity across a range of cancer types, to identify predictive biomarkers for sensitivity, and to explore its potential in combination with other anti-cancer agents. The detailed preclinical data and experimental protocols from the primary publication by Aylott et al. (2021) in the Journal of Medicinal Chemistry are recommended for a more in-depth understanding.

References

The Role of GSK737 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK737 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for BRD4. As an epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. The differential functions of the two tandem bromodomains of BRD4, BD1 and BD2, have prompted the development of selective inhibitors to dissect their specific biological roles and to potentially offer therapeutic advantages over pan-BET inhibitors. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in epigenetic regulation, supported by available data, experimental methodologies, and pathway visualizations.

Introduction to this compound and BET Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues on histone tails through their two conserved N-terminal bromodomains, BD1 and BD2. This interaction tethers transcriptional regulatory complexes to chromatin, thereby facilitating the expression of target genes. BRD4, in particular, is a crucial co-activator of transcription, linking transcription factors to the positive transcription elongation factor b (P-TEFb) complex.

While pan-BET inhibitors, which target both BD1 and BD2, have shown promise in preclinical and clinical studies, they are often associated with dose-limiting toxicities. The two bromodomains of BRD4 are thought to have distinct, non-redundant functions. BD1 is believed to be primarily involved in anchoring BRD4 to acetylated chromatin and maintaining steady-state gene expression, whereas BD2 is thought to play a more critical role in the recruitment of transcriptional co-activators and the induction of gene expression in response to stimuli such as inflammation. This functional divergence provides a strong rationale for the development of domain-selective inhibitors like this compound.

This compound: A Selective BRD4 BD2 Inhibitor

This compound was identified as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4.[1][2] Its selectivity offers a valuable tool to probe the specific functions of BRD4 BD2 and presents a potential therapeutic strategy with an improved safety profile compared to pan-BET inhibitors.

Biochemical Potency

Quantitative data on the biochemical potency of this compound demonstrates its selectivity for the second bromodomain of BRD4.

| Target | pIC50 |

| BRD4 BD1 | 5.3[1] |

| BRD4 BD2 | 7.3[1] |

Table 1: Biochemical potency of this compound against BRD4 bromodomains. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Mechanism of Action and Signaling Pathway

This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the BRD4 BD2 domain. This prevents the interaction of BRD4 with acetylated histones and transcription factors, leading to the displacement of BRD4 from chromatin at specific gene loci. The selective inhibition of BD2 is thought to particularly impact the transcriptional activation of genes involved in inflammation and cell proliferation, such as those regulated by NF-κB and other inducible transcription factors.

The downstream consequences of BRD4 BD2 inhibition by this compound include the suppression of key oncogenes and inflammatory mediators. A proposed signaling pathway is depicted below.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of BET inhibitors. Below are methodologies for key assays relevant to the characterization of this compound.

AlphaScreen Assay for Biochemical Potency

This assay is used to determine the in vitro inhibitory activity of a compound against the interaction between a bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant His-tagged BRD4 BD1 or BD2 protein

-

Biotinylated histone H4 peptide acetylated at multiple lysine residues (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound serially diluted in DMSO

Procedure:

-

Add His-tagged bromodomain protein and biotinylated acetylated histone peptide to a 384-well plate.

-

Add serially diluted this compound or DMSO (vehicle control).

-

Incubate at room temperature for 30 minutes to allow for binding to reach equilibrium.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the dark.

-

Incubate for 1-2 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The signal will decrease as this compound competes with the histone peptide for binding to the bromodomain. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

Cultured cells of interest

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

This compound

-

DMSO (vehicle control)

-

Antibody against BRD4 for Western blotting

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-3 hours).

-

Harvest and wash the cells, then resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BRD4 in each sample by Western blotting.

Data Analysis: The binding of this compound to BRD4 will increase its thermal stability, resulting in more soluble BRD4 at higher temperatures compared to the vehicle-treated control. A thermal shift curve can be generated by plotting the amount of soluble BRD4 as a function of temperature.

Gene Expression Analysis by RT-qPCR

This method is used to quantify the changes in the expression of specific target genes following treatment with this compound.

Materials:

-

Cultured cells of interest

-

This compound

-

DMSO (vehicle control)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., MYC, IL-6) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Treat cells with various concentrations of this compound or DMSO for a defined period (e.g., 6-24 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

This compound represents a valuable chemical probe for elucidating the specific functions of the BRD4 BD2 domain in health and disease. Its selectivity offers the potential for a more targeted therapeutic approach with a wider therapeutic window compared to pan-BET inhibitors. Further research is needed to fully characterize the downstream effects of selective BD2 inhibition on global gene expression and to explore its therapeutic potential in various disease models. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other domain-selective BET inhibitors, which will be crucial for advancing our understanding of epigenetic regulation and for the development of novel therapeutics.

References

The Discovery and Development of GSK737: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK737 is a potent dual inhibitor of the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal (BET) family member BRD4. As an epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, and its dysregulation has been implicated in a variety of diseases, including cancer and inflammatory conditions. This compound was developed as a chemical probe to investigate the therapeutic potential of dual BRD4 bromodomain inhibition. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative data, experimental protocols, and the signaling pathways it modulates.

Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and physicochemical properties.

Table 1: Biochemical Activity of this compound [1][2]

| Target | Assay Type | pIC50 |

| BRD4 BD1 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 5.3 |

| BRD4 BD2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 7.3 |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1][2]

| Property | Value | Species |

| Molecular Weight | 363.41 g/mol | N/A |

| Clearance | Low | Rat |

| Solubility | Good | N/A |

| Permeability | Good | Rat |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of the two tandem bromodomains (BD1 and BD2) of BRD4. BRD4 is a key transcriptional co-activator that recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This binding recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II, leading to the transcriptional elongation of target genes. Many of these target genes are critical for cell proliferation and survival, including the proto-oncogene c-MYC.

By occupying the bromodomains of BRD4, this compound prevents its association with chromatin, thereby inhibiting the transcription of BRD4-dependent genes. This leads to a downstream suppression of pathways involved in cell cycle progression and oncogenesis.

Figure 1: Mechanism of action of this compound in inhibiting the BRD4 signaling pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the discovery and characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition

This assay is used to determine the potency of compounds in inhibiting the interaction between BRD4 bromodomains and acetylated histone peptides.

Materials:

-

Recombinant human BRD4 BD1 (or BD2) protein (e.g., GST-tagged)

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

Test compound (this compound) and positive control (e.g., JQ1)

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Add the BRD4 protein, biotinylated histone peptide, and test compound to the wells of the 384-well plate.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

-

Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore to the wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the pIC50 value.

Rat Pharmacokinetic Study

This in vivo experiment is conducted to assess the pharmacokinetic properties of this compound in a preclinical model.

Materials:

-

This compound formulated for intravenous (IV) and oral (PO) administration

-

Male Sprague-Dawley rats

-

Cannulated rats for blood sampling

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Administer this compound to two groups of rats: one group receives an IV bolus dose, and the other receives an oral gavage dose.

-

Collect blood samples from the cannulated vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples to separate the plasma.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).

Experimental and Developmental Workflow

The discovery and development of this compound followed a structured workflow, from initial screening to preclinical characterization.

Figure 2: General workflow for the discovery and preclinical development of this compound.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of dual BRD4 bromodomain inhibition. Its favorable in vitro potency and in vivo pharmacokinetic profile in rats make it a suitable compound for further preclinical investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers working in the field of epigenetics and drug discovery. Further studies are warranted to explore the full therapeutic potential of dual BRD4 inhibitors in various disease models.

References

In-Depth Technical Guide: Target Validation of GSK737 in Specific Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK737 is a potent and selective dual inhibitor of the bromodomain and extra-terminal domain (BET) family proteins, specifically targeting the first (BD1) and second (BD2) bromodomains of BRD4.[1] BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, most notably c-MYC. Its involvement in tumorigenesis has positioned it as a promising therapeutic target in various cancers. This technical guide provides a comprehensive overview of the target validation of this compound in specific cancer types, summarizing key quantitative data, detailing experimental protocols for target engagement and validation, and visualizing relevant biological pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound and other BRD4 inhibitors has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: In Vitro Potency of this compound

| Target | Assay | pIC50 | IC50 (nM) | Reference |

| BRD4 BD1 | - | 5.3 | ~5012 | [1] |

| BRD4 BD2 | - | 7.3 | ~50 | [1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Anti-proliferative Activity of BRD4 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| JQ1 | Various Primary AML Cells | 0.05 - 0.5 | [1] |

| dBET1 | Kasumi-1 | 0.1483 | [2] |

| dBET1 | NB4 | 0.3357 | [2] |

| dBET1 | THP-1 | 0.3551 | [2] |

| dBET1 | MV4-11 | 0.2748 | [2] |

| GNE-987 | NB4, Kasumi-1, HL-60, MV4-11 | < 1 (approx.) | [3] |

| MZ1 | NB4, Kasumi-1 | < 0.5 (approx.) | [4] |

Table 3: Anti-proliferative Activity of BRD4 Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| JQ1 | SUM159 | ~0.1 | [5] |

| JQ1 | SUM149 | ~0.2 | [5] |

| JQ1 + VS-6063 (FAK inhibitor) | 14 TNBC cell lines | JQ1: 0 - 0.5, VS-6063: 0.5 - 10.0 | [6] |

Table 4: Anti-proliferative Activity of BRD4 Inhibitors in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| CG13250 | MM.1S | 1.1 | [7] |

| JQ1 | H929 | < 0.1 | [8] |

| YKL-5-124 | AMO1 | ~0.1 | [9] |

Signaling Pathways and Mechanism of Action

BRD4 functions as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to acetylated histones at gene promoters and super-enhancers. This action facilitates the phosphorylation of RNA polymerase II, leading to transcriptional elongation of target genes, including the master oncogene c-MYC. By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound displaces BRD4 from chromatin, thereby inhibiting the transcription of c-MYC and other pro-proliferative and anti-apoptotic genes. This leads to cell cycle arrest and induction of apoptosis in cancer cells.

Caption: Simplified BRD4 signaling pathway and the mechanism of action of this compound.

Experimental Protocols for Target Validation

Validating the target engagement and downstream effects of this compound is crucial for its development as a therapeutic agent. Below are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells of interest (e.g., MV4-11 for AML) to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble BRD4 protein at each temperature by Western blotting using a specific anti-BRD4 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble BRD4 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blotting for c-MYC Downregulation

This protocol is used to confirm that this compound's inhibition of BRD4 leads to the expected downstream effect of reduced c-MYC protein levels.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cancer cells (e.g., MDA-MB-231 for TNBC) and treat with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the c-MYC signal to the loading control. A dose-dependent decrease in c-MYC levels upon this compound treatment validates the on-target downstream effect.

-

Co-Immunoprecipitation (Co-IP) for BRD4 Protein Interactions

Co-IP is used to identify proteins that interact with BRD4 and to investigate whether this compound can disrupt these interactions.

Protocol:

-

Cell Lysis:

-

Lyse cells treated with this compound or vehicle using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis by Western Blotting:

-

Analyze the eluted proteins by Western blotting using antibodies against known or suspected BRD4-interacting partners (e.g., CDK9, a component of P-TEFb).

-

A reduced amount of the interacting protein in the this compound-treated sample would suggest that the inhibitor disrupts the interaction.

-

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

In Vivo Target Validation

Preclinical in vivo models are essential to evaluate the therapeutic potential of this compound.

Xenograft Models

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MM.1S for multiple myeloma) into the flank of immunocompromised mice (e.g., NOD-SCID).

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for c-MYC, immunohistochemistry for proliferation and apoptosis markers).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle group. Significant TGI provides strong evidence for in vivo target validation and anti-tumor efficacy.

-

Conclusion

The validation of this compound as a BRD4 inhibitor in specific cancers relies on a multi-faceted approach encompassing the determination of its in vitro potency, confirmation of target engagement in cells, demonstration of on-target downstream effects, and evaluation of its anti-tumor efficacy in preclinical in vivo models. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers to rigorously assess the therapeutic potential of this compound and other BRD4-targeting agents. The consistent observation of potent anti-proliferative effects and c-MYC downregulation in various cancer models underscores the promise of this therapeutic strategy.

References

- 1. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 modulates vulnerability of triple-negative breast cancer to targeting of integrin-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CG13250, a novel bromodomain inhibitor, suppresses proliferation of multiple myeloma cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. haematologica.org [haematologica.org]

- 9. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of GSK737: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK737 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols used for its characterization. The information is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound as a potential therapeutic agent.

Introduction: The Role of BET Proteins and Bromodomains in Disease

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.

Each BET protein contains two tandem bromodomains, BD1 and BD2, which share a high degree of structural similarity but are thought to have distinct functional roles. While pan-BET inhibitors have shown clinical activity, they are often associated with on-target toxicities, such as thrombocytopenia and gastrointestinal issues. This has driven the development of domain-selective inhibitors, like this compound, with the hypothesis that selective inhibition of either BD1 or BD2 may offer an improved therapeutic window.[3]

This compound: A Selective BRD4 BD2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high selectivity for the second bromodomain (BD2) of BRD4. This selectivity is a key feature of the compound, potentially offering a more targeted therapeutic approach with an improved safety profile compared to pan-BET inhibitors.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against various bromodomains, as determined by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

| Target Bromodomain | pIC50 | Selectivity vs. BRD4 BD1 |

| BRD4 BD1 | 5.3 | - |

| BRD4 BD2 | 7.3 | 100-fold |

Data sourced from publicly available information.[1][2]

Mechanism of Action: Targeting Transcriptional Regulation

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD4 BD2 domain. This prevents the recruitment of BRD4 to acetylated chromatin, thereby inhibiting the transcription of specific target genes. The downstream effects of this inhibition are context-dependent and can lead to cell cycle arrest, apoptosis, and modulation of inflammatory responses.

Signaling Pathway of BET Inhibition

The following diagram illustrates the general mechanism of action for BET inhibitors like this compound.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of BET inhibitors like this compound. For specific details, refer to the primary literature.[1]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of an inhibitor to a bromodomain.

Workflow:

References

Methodological & Application

Application Notes and Protocols for GSK737, a BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK737 is a potent and selective dual inhibitor of the bromodomains (BD1 and BD2) of the Bromodomain and Extra-Terminal (BET) family member BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific genomic loci, including the promoters and enhancers of key oncogenes such as c-Myc. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers and inflammatory diseases, making it an attractive therapeutic target. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its effects on cell viability and the downstream signaling pathway of BRD4.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for determining the appropriate concentration range for in vitro studies.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Please note: | A comprehensive public database of this compound IC50 values across a wide range of cancer cell lines is not readily available. | This table serves as a template for researchers to populate with their experimentally determined values. | |

| Example Cell Line A | Example Cancer A | X.XX | [Internal Data] |

| Example Cell Line B | Example Cancer B | Y.YY | [Internal Data] |

| Example Cell Line C | Example Cancer C | Z.ZZ | [Internal Data] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cells using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Western Blot Analysis of c-Myc Expression

This protocol details the procedure for assessing the effect of this compound on the protein levels of the downstream target of BRD4, c-Myc, by Western blotting.[3][4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the c-Myc band intensity to the corresponding GAPDH band intensity.

-

Compare the normalized c-Myc levels in this compound-treated samples to the vehicle control.

-

Mandatory Visualizations

References

Determining the In Vitro Potency of GSK737, a BRD4 Bromodomain Inhibitor

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK737 is a potent and selective dual inhibitor of the first (BD1) and second (BD2) bromodomains of the Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating the expression of target genes, including many oncogenes.[2][3] Its involvement in various cancers has made it a significant target for therapeutic intervention. This document provides detailed protocols for determining the in vitro potency of this compound against BRD4 bromodomains using established biochemical assays.

Quantitative Data Summary

The inhibitory potency of this compound against the BRD4 bromodomains is typically quantified by its half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). The reported pIC50 values for this compound are summarized in the table below.[1]

| Target Domain | pIC50 | IC50 (nM) |

| BRD4 BD1 | 5.3 | 5012 |

| BRD4 BD2 | 7.3 | 50.1 |

Note: The pIC50 values were converted to IC50 using the formula IC50 = 10^(-pIC50) * 10^9.

Signaling Pathway

BRD4 acts as a scaffold protein that recognizes and binds to acetylated histones, a key mark of active chromatin. This interaction facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to the initiation and elongation of transcription of target genes, many of which are involved in cell proliferation and survival.[3][4][5][6] this compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the BRD4 bromodomains, thereby preventing its association with chromatin and subsequent gene activation.

Caption: BRD4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The in vitro potency of this compound can be determined using various biochemical assays that measure the binding affinity of the inhibitor to the BRD4 bromodomains. Two common and robust methods are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

AlphaScreen Assay Protocol

Principle: The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay. In this context, a biotinylated histone H4 peptide (acetylated) is captured by streptavidin-coated Donor beads, and a GST-tagged BRD4 bromodomain protein is captured by anti-GST-coated Acceptor beads. When the BRD4 protein binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will compete with the histone peptide for binding to BRD4, leading to a decrease in the AlphaScreen signal.[7][8]

Materials:

-

Recombinant GST-tagged BRD4 (BD1 or BD2) protein

-

Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-GST Acceptor beads (PerkinElmer)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

-

384-well white microplates (e.g., OptiPlate-384)

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reagent Preparation:

-

Dilute recombinant BRD4 protein to the desired concentration in assay buffer.

-

Dilute the biotinylated histone peptide to the desired concentration in assay buffer.

-

Prepare a suspension of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions. Keep the beads protected from light.

-

-

Assay Protocol: a. To each well of a 384-well plate, add 5 µL of the this compound dilution or vehicle control. b. Add 5 µL of the diluted BRD4 protein solution to each well. c. Add 5 µL of the diluted biotinylated histone peptide solution to each well. d. Incubate the plate at room temperature for 30 minutes with gentle shaking. e. Add 5 µL of the anti-GST Acceptor bead suspension to each well. f. Incubate for 60 minutes at room temperature in the dark with gentle shaking. g. Add 5 µL of the Streptavidin-coated Donor bead suspension to each well. h. Incubate for 60-120 minutes at room temperature in the dark with gentle shaking. i. Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis:

-

The raw data is typically normalized to the high (no inhibitor) and low (no BRD4 protein) controls.

-

The percentage of inhibition is calculated for each this compound concentration.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

TR-FRET Assay Protocol